Benzenemethanamine, 4-ethenyl-N,N-dimethyl-
Overview
Description
Benzenemethanamine, 4-ethenyl-N,N-dimethyl- is a chemical compound that belongs to the class of phenethylamines. It is commonly known as N,N-DMT or DMT, and it is a powerful psychedelic drug that has been used for centuries by indigenous people in South America for spiritual and medicinal purposes. In recent years, it has gained popularity as a recreational drug, which has led to increased interest in its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
Alzheimer's Disease Research
"Benzenemethanamine, 4-ethenyl-N,N-dimethyl-" derivatives, specifically radioligands such as 18F-FDDNP and 11C-PIB, have been studied for their potential in amyloid imaging within the brain of Alzheimer's disease patients. These compounds can measure amyloid in vivo, offering insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain, which is crucial for early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Recreational Drug Analysis
The compound and its analogs are often explored in the context of new psychoactive substances (NPS), where they are analyzed for their chemical structure, effects, pharmacology, and toxicity. This includes understanding their role as "legal" alternatives to controlled psychoactive compounds and their impact on public health and safety (Tittarelli et al., 2014).
Environmental Studies
In environmental research, the focus is on the occurrence, toxicities, and ecological risks of compounds like benzophenone-3, which shares structural similarities with "Benzenemethanamine, 4-ethenyl-N,N-dimethyl-." Such studies aim to understand the environmental impact of these compounds due to their widespread use in consumer products and their subsequent release into aquatic ecosystems, thereby assessing their potential risk to both wildlife and humans (Kim & Choi, 2014).
properties
IUPAC Name |
1-(4-ethenylphenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHAZDVLGNSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31303-54-5 | |
Record name | Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31303-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20965243 | |
Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 4-ethenyl-N,N-dimethyl- | |
CAS RN |
50976-17-5, 2245-52-5 | |
Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Vinylbenzyl)-N,N-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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